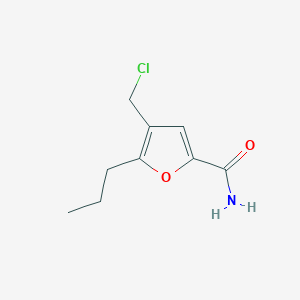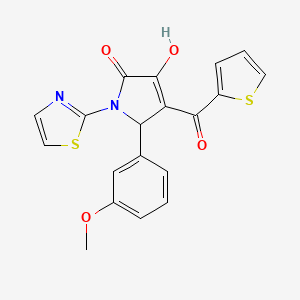![molecular formula C34H32BrClN2O3 B14944943 N,N'-dibenzyl-2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}propanediamide](/img/structure/B14944943.png)
N,N'-dibenzyl-2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}propanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NN’-DIBENZYL-2-[3-(4-BROMOPHENYL)-1-(4-CHLOROPHENYL)-2-ETHYL-3-OXOPROPYL]PROPANEDIAMIDE is a complex organic compound characterized by its unique structure, which includes bromophenyl and chlorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NN’-DIBENZYL-2-[3-(4-BROMOPHENYL)-1-(4-CHLOROPHENYL)-2-ETHYL-3-OXOPROPYL]PROPANEDIAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the bromophenyl and chlorophenyl precursors, followed by their coupling with other reagents under controlled conditions. Common synthetic routes may include:
Suzuki-Miyaura Coupling: This method involves the coupling of bromophenyl and chlorophenyl boronic acids with appropriate halides in the presence of a palladium catalyst.
Amidation Reactions: The formation of the propanediamide backbone can be achieved through amidation reactions involving suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
NN’-DIBENZYL-2-[3-(4-BROMOPHENYL)-1-(4-CHLOROPHENYL)-2-ETHYL-3-OXOPROPYL]PROPANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups using nucleophilic substitution reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
NN’-DIBENZYL-2-[3-(4-BROMOPHENYL)-1-(4-CHLOROPHENYL)-2-ETHYL-3-OXOPROPYL]PROPANEDIAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of NN’-DIBENZYL-2-[3-(4-BROMOPHENYL)-1-(4-CHLOROPHENYL)-2-ETHYL-3-OXOPROPYL]PROPANEDIAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
NN’-DIBENZYL-2-[3-(4-BROMOPHENYL)-1-(4-CHLOROPHENYL)-2-ETHYL-3-OXOPROPYL]PROPANEDIAMIDE stands out due to its unique combination of bromophenyl and chlorophenyl groups, which confer specific chemical and biological properties. Its structural complexity and potential for diverse applications make it a compound of significant interest in various research fields.
Eigenschaften
Molekularformel |
C34H32BrClN2O3 |
|---|---|
Molekulargewicht |
632.0 g/mol |
IUPAC-Name |
N,N'-dibenzyl-2-[2-(4-bromobenzoyl)-1-(4-chlorophenyl)butyl]propanediamide |
InChI |
InChI=1S/C34H32BrClN2O3/c1-2-29(32(39)26-13-17-27(35)18-14-26)30(25-15-19-28(36)20-16-25)31(33(40)37-21-23-9-5-3-6-10-23)34(41)38-22-24-11-7-4-8-12-24/h3-20,29-31H,2,21-22H2,1H3,(H,37,40)(H,38,41) |
InChI-Schlüssel |
ONAZHKXMIKTRER-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C1=CC=C(C=C1)Cl)C(C(=O)NCC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}-2-(4-fluorophenyl)ethanone](/img/structure/B14944862.png)
![Chromen-2-one, 3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-](/img/structure/B14944866.png)
![ethyl 3-(4-methylphenyl)-3-({[5-(thiophen-2-yl)-2H-tetrazol-2-yl]acetyl}amino)propanoate](/img/structure/B14944867.png)
![Methyl 5-({[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-2-methylfuran-3-carboxylate](/img/structure/B14944879.png)
![ethyl (2E)-3-[(6-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate](/img/structure/B14944884.png)

![3-fluoro-N-[2-(phenylacetyl)phenyl]benzamide](/img/structure/B14944892.png)
![7-(1H-benzimidazol-2-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14944894.png)

![3-(4-Methoxyphenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)urea](/img/structure/B14944903.png)

![2-[1-(3-chlorophenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B14944916.png)
![2-[(2-Bromobenzyl)sulfanyl]-5-chloro[1,3]oxazolo[4,5-h]quinoline](/img/structure/B14944923.png)

